molecular formula C14H12O2 B1678390 Pinosylvin CAS No. 22139-77-1

Pinosylvin

Cat. No. B1678390
CAS RN: 22139-77-1
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-VOTSOKGWSA-N
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Description

Pinosylvin is an organic compound with the formula C6H5CH=CHC6H3(OH)2 . It is a white solid that is related to trans-stilbene, but with two hydroxy groups on one of the phenyl substituents . It is very soluble in many organic solvents, such as acetone . Pinosylvin is produced in plants in response to fungal infections, ozone-induced stress, and physical damage . It is a fungitoxin protecting the wood from fungal infection .


Synthesis Analysis

Pinosylvin is synthesized from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli . The process involves the introduction of two novel enzymes from the wood plant: stilbene synthase from Pinus pinea (PpSTS) and 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) .


Molecular Structure Analysis

The molecular structure of Pinosylvin is C6H5CH=CHC6H3(OH)2 . It is related to trans-stilbene, but with two hydroxy groups on one of the phenyl substituents .


Chemical Reactions Analysis

Pinosylvin is biosynthesized from malonyl-CoA and cinnamoyl-CoA . This biosynthesis is noteworthy because plant biosyntheses employing cinnamic acid as a starting point are rare compared to the more common use of p-coumaric acid .


Physical And Chemical Properties Analysis

Pinosylvin is a white solid . It has a molar mass of 212.248 g·mol−1 . It has a melting point of 153 to 155 °C . It is very soluble in many organic solvents, such as acetone .

Scientific Research Applications

Natural Sources and Pharmacological Properties

Pinosylvin, a natural stilbenoid found in various plants, has demonstrated a wide range of pharmacological properties. Studies have highlighted its antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-allergic effects, making it a potential therapeutic agent for various disorders (Bakrim et al., 2022).

Vascular Functions and Anti-Inflammatory Properties

Research has shown that pinosylvin can induce cell survival and migration in endothelial cells, suggesting its role in preventing cardiovascular diseases. Its anti-apoptotic effect mediated through the inhibition of caspase-3 and activation of endothelial nitric oxide synthase (eNOS) highlights its potential as a phytotherapeutic agent (Jeong et al., 2013).

Antibacterial Applications in Food Preservation

Pinosylvin has been incorporated into poly(anhydride-ester) backbones, showing potential as a food preservative. Its hydrolytic degradation over 40 days releases pinosylvin, exhibiting antibacterial bioactivity while being non-cytotoxic to fibroblasts. This highlights its application in food packaging materials (Bien-Aime et al., 2016).

Biotechnological Production

Metabolic engineering of Escherichia coli has been explored for the synthesis of pinosylvin. This approach could provide a sustainable means to produce pinosylvin, overcoming the limitations of its availability from natural sources and chemical synthesis (van Summeren-Wesenhagen & Marienhagen, 2014).

Anti-Inflammatory and Immune Modulating Effects

Studies have shown that pinosylvin can modulate immune responses, particularly in inflammation-related conditions. It has been observed to shift macrophage polarization towards an anti-inflammatory phenotype, supporting the resolution of inflammation (Kivimäki et al., 2021).

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of pinosylvin is crucial for its therapeutic application. Studies have shown its rapid distribution and uptake by tissues, with the highest concentration observed in the stomach, indicating its potential role in treating chronic gastritis and gastric ulcers (Fu et al., 2018).

Antifungal and Antimicrobial Activities

Pinosylvin has demonstrated potent growth inhibitory activity against various pathogens, including Candida albicans and Saccharomyces cerevisiae, suggesting its application in addressing fungal and microbial infections (Lee et al., 2005).

Cancer Research

Pinosylvin has shown promising results in inhibiting the migration and invasion of cancer cells, especially in oral cancer, by regulating matrix metalloproteinase-2 expression and the extracellular signal-regulated kinase pathway (Chen et al., 2019).

Neuroprotective Effects

In cerebral ischemia and reperfusion injury, pinosylvin has demonstrated neuroprotective effects by enhancing mitophagy and activating the Nrf2 pathway, suggesting its potential application in neurological disorders (Xu et al., 2020).

Safety And Hazards

Pinosylvin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895857
Record name 3,5-Dihydroxystilbene
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinosylvin

CAS RN

22139-77-1
Record name Pinosylvin
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Record name Pinosylvin
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Record name Pinosylvin
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Record name 3,5-Dihydroxystilbene
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Record name 22139-77-1
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Record name PINOSYLVIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,170
Citations
S Bakrim, H Machate, T Benali, N Sahib, I Jaouadi… - Plants, 2022 - mdpi.com
… coli platform strain to produce the stilbene pinosylvin found in the heartwood of pines [56]. The authors of this study reported low pinosylvin concentrations (3 mg/L) after the optimization …
Number of citations: 16 www.mdpi.com
M Laavola, R Nieminen, T Leppänen… - Journal of Agricultural …, 2015 - ACS Publications
Scots pine (Pinus sylvestris) is known to be rich in phenolic compounds, which may have anti-inflammatory properties. The present study investigated the anti-inflammatory effects of a …
Number of citations: 67 pubs.acs.org
E Jeong, HR Lee, J Pyee, H Park - Phytotherapy Research, 2013 - Wiley Online Library
… The pinosylvin-induced cell proliferation was declined by … that pinosylvin had a stimulatory effect on cell migration and tube formation. These stimulatory effects suggest that pinosylvin is …
Number of citations: 39 onlinelibrary.wiley.com
EJ Park, HJ Park, HJ Chung, Y Shin, HY Min… - The Journal of …, 2012 - Elsevier
… However, the cancer chemopreventive effect and the anticancer effect of pinosylvin have been poorly elucidated. In the present study, we report for the first time that pinosylvin has an …
Number of citations: 46 www.sciencedirect.com
K Hamid, VH Tran, RK Duke, CC Duke - Phytochemistry, 2022 - Elsevier
Prenylated and hydroxyprenylated piceatannol, resveratrol and pinosylvin derivatives were isolated from resin produced by three Australian Lepidosperma Labill. Species (Cyperaceae)…
Number of citations: 1 www.sciencedirect.com
K Kivimäki, T Leppänen, M Hämäläinen… - Molecules, 2021 - mdpi.com
… fairly unknown and inscrutable stilbenoid, pinosylvin, from the aspect of the pleiotropic immune cell macrophage. We hypothesized that pinosylvin could shift macrophage polarization …
Number of citations: 14 www.mdpi.com
KA Roupe, JA Yáñez, XW Teng… - Journal of Pharmacy …, 2006 - Wiley Online Library
… The volume of distribution of pinosylvin is 2.29±0.56Lkg −1 , suggesting that pinosylvin is highly distributed in tissue. The plasma concentrations of pinosylvin appeared to decline rap…
Number of citations: 102 onlinelibrary.wiley.com
EJ Park, HJ Chung, HJ Park, GD Kim, YH Ahn… - Food and Chemical …, 2013 - Elsevier
… of pinosylvin was investigated in human colorectal HCT 116 cancer cells. Pinosylvin inhibited … Pinosylvin was also found to attenuate the activation of proteins involved in focal adhesion …
Number of citations: 57 www.sciencedirect.com
J Lee, E Jung, J Lim, J Lee, S Hur, SS Kim… - Planta …, 2006 - thieme-connect.com
… to determine whether pinosylvin can inhibit the … result, pinosylvin inhibited LPS-induced production of TNF α and interleukin-8 (IL-8). Taken together, these results show that pinosylvin …
Number of citations: 33 www.thieme-connect.com
V Jančinová, T Perečko, R Nosáľ, J Harmatha… - Acta Pharmacologica …, 2012 - nature.com
… Previously, we found that pinosylvin improved the effect of … In the present paper, the impact of pinosylvin on the viability of … as an assumed target of pinosylvin action. Moreover, in rats …
Number of citations: 40 www.nature.com

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